molecular formula C18H18N2O B11621965 N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11621965
M. Wt: 278.3 g/mol
InChI Key: UKNWRCOORYMONB-UHFFFAOYSA-N
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Description

N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by an indole moiety that carries an alkyl chain at the 3-position, making it a 3-alkylindole . Indoles are often considered a “privileged scaffold” within the drug discovery arena due to their biological and pharmaceutical importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding. It draws upon readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . The Fischer indole synthesis involves the reaction of phenylhydrazine with a ketone under acidic conditions, followed by N-alkylation using an alkyl halide .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its robustness and high yield. The use of microwave irradiation can further enhance the reaction rate, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, inhibiting their activity. This binding can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct biological and chemical properties. The presence of the benzamide group further enhances its potential for therapeutic applications .

Properties

Molecular Formula

C18H18N2O

Molecular Weight

278.3 g/mol

IUPAC Name

N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H18N2O/c1-13-7-8-17-16(11-13)15(12-20-17)9-10-19-18(21)14-5-3-2-4-6-14/h2-8,11-12,20H,9-10H2,1H3,(H,19,21)

InChI Key

UKNWRCOORYMONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3

Origin of Product

United States

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